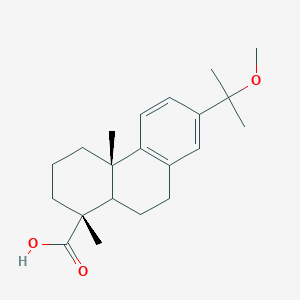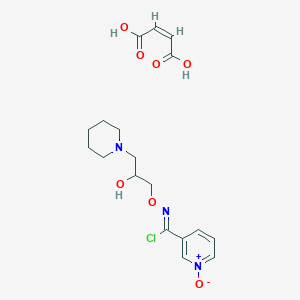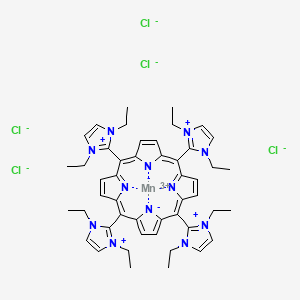
manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a manganese ion coordinated to a porphyrin ring, which is further substituted with 1,3-diethylimidazolium groups, enhancing its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions. The resulting porphyrin is then purified and characterized.
Metalation: The purified porphyrin ligand is reacted with a manganese salt, such as manganese(II) chloride, in the presence of a base. This step introduces the manganese ion into the porphyrin ring, forming the manganese(III) porphyrin complex.
Substitution with Imidazolium Groups: The manganese(III) porphyrin complex is then reacted with 1,3-diethylimidazole to introduce the imidazolium groups. This step is typically carried out under reflux conditions in an organic solvent.
Formation of the Pentachloride Salt: Finally, the compound is treated with hydrochloric acid to form the pentachloride salt, which enhances its solubility in aqueous media.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to streamline production.
化学反応の分析
Types of Reactions
Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also undergo reduction reactions, where the manganese ion is reduced from the +3 to the +2 oxidation state.
Substitution: The imidazolium groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions are conducted under inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions. These reactions are often carried out in polar solvents under reflux conditions.
Major Products
Oxidation: The major products are typically oxidized organic compounds, such as alcohols or ketones.
Reduction: The major product is the reduced manganese(II) porphyrin complex.
Substitution: The major products are substituted porphyrin complexes with new functional groups replacing the imidazolium groups.
科学的研究の応用
Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to facilitate electron transfer makes it valuable in synthetic chemistry.
Biology: The compound is studied for its potential as a superoxide dismutase mimic, which can help mitigate oxidative stress in biological systems. It is also explored for its role in enzyme inhibition and activation.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: The compound is used in the development of advanced materials, such as sensors and catalysts for industrial processes. Its unique properties make it suitable for applications in environmental remediation and energy storage.
作用機序
The mechanism of action of manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride involves its ability to facilitate electron transfer reactions. The manganese ion in the +3 oxidation state can accept and donate electrons, making it an effective catalyst for redox reactions. The porphyrin ring provides a stable framework that supports the manganese ion and enhances its reactivity. The imidazolium groups increase the compound’s solubility and facilitate interactions with substrates and other molecules.
類似化合物との比較
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: This compound is similar in structure but features benzoic acid groups instead of imidazolium groups.
Manganese(III) 5,10,15,20-tetrakis(N-ethylpyridinium-2-yl)porphyrin: This compound has pyridinium groups and is known for its superoxide dismutase mimetic activity.
Manganese(III) 5,10,15,20-tetrakis(4-pyridyl)porphyrin: This compound features pyridyl groups and is used in studies related to oxidative stress and catalysis.
Uniqueness
Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride is unique due to the presence of imidazolium groups, which enhance its solubility and reactivity. This makes it particularly suitable for applications in aqueous environments and biological systems. Its ability to undergo various chemical reactions and its potential as a therapeutic agent further distinguish it from similar compounds.
特性
分子式 |
C48H56Cl5MnN12 |
|---|---|
分子量 |
1033.2 g/mol |
IUPAC名 |
manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3/p-5 |
InChIキー |
XMYHQLIAYLLEKT-UHFFFAOYSA-I |
正規SMILES |
CCN1C=C[N+](=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=[N+](C=CN7CC)CC)C8=[N+](C=CN8CC)CC)C=C4)C9=[N+](C=CN9CC)CC)[N-]3)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


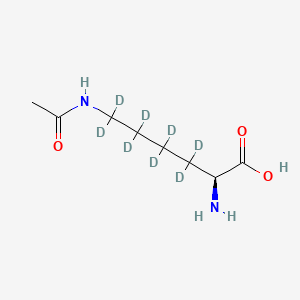


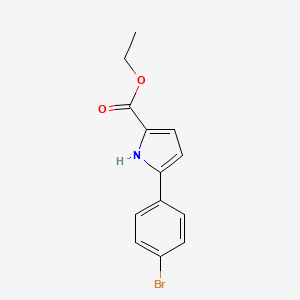
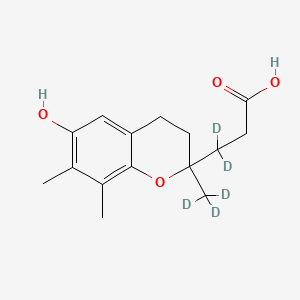
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)

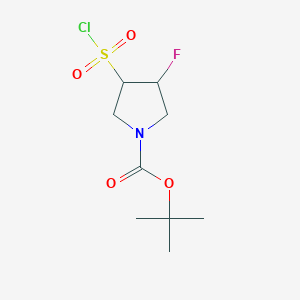

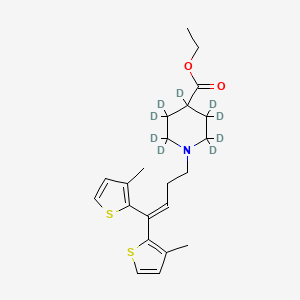
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)
